molecular formula C21H24N4O3 B2518718 5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2415454-10-1

5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2518718
CAS No.: 2415454-10-1
M. Wt: 380.448
InChI Key: ODNCOJNYGZZDQV-UHFFFAOYSA-N
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Description

5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidinyl ether: This involves the reaction of 6-phenylpyrimidin-4-ol with a suitable alkylating agent to form the 6-phenylpyrimidin-4-yl ether.

    Piperidine functionalization: The piperidine ring is functionalized with a carbonyl group, often through acylation reactions.

    Coupling reactions: The pyrimidinyl ether and the functionalized piperidine are coupled under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer advantages.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carbonyl)pyrrolidin-2-one
  • 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine

Uniqueness

5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-19-7-6-17(24-19)21(27)25-10-8-15(9-11-25)13-28-20-12-18(22-14-23-20)16-4-2-1-3-5-16/h1-5,12,14-15,17H,6-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCOJNYGZZDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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